Z-Leu-Leu-Glu-AMC
Overview
Description
Z-Leu-Leu-Glu-7-amido-4-methylcoumarin, commonly referred to as Z-LLE-AMC, is a fluorogenic substrate used primarily for the determination of proteasomal activity. It is particularly useful in measuring the caspase-like post-glutamate peptide hydrolase activity of the 26S proteasome or the 20S proteolytic core . This compound is widely utilized in biochemical assays due to its ability to emit fluorescence upon cleavage, making it an essential tool in various research applications.
Mechanism of Action
- Its primary target is the 20S proteasome , specifically the peptidylglutamyl peptide hydrolyzing (PGPH) or caspase-like activity within the proteasome .
- The fluorescence emitted by AMC can be quantified, allowing researchers to measure the proteasome’s activity .
- Downstream effects include maintaining protein quality control, regulating cell signaling, and influencing cell fate .
- Solubility data indicate that it dissolves well in DMSO (100 mg/mL) but may precipitate at higher concentrations .
- Proper storage conditions involve sealed storage away from moisture, with long-term storage at -80°C or -20°C .
- AMC fluorescence serves as a readout for proteasome activity, allowing researchers to assess its function .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Z-Leu-Leu-Glu-AMC interacts with the 20S and 26S proteasomes, which are protein complexes that degrade unneeded or damaged proteins by proteolysis . The interaction between this compound and these proteasomes is characterized by the hydrolysis of the compound, which can be quantified by the release of free fluorescent 7-amino-4-methylcoumarin (AMC) .
Cellular Effects
The hydrolysis of this compound by proteasomes influences cellular function by regulating protein degradation . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with proteasomes . The compound serves as a substrate for the proteasomes’ enzymatic activity, leading to its hydrolysis . This process can influence the activity of the proteasomes and thus regulate protein degradation within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the activity of the proteasomes can be stimulated in the presence of Mg2+ ions and rapidly inactivated by N-acetylimidazole
Metabolic Pathways
This compound is involved in the metabolic pathway of protein degradation, where it interacts with the 20S and 26S proteasomes . The hydrolysis of this compound can influence metabolic flux and metabolite levels within this pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with proteasomes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-Leu-Glu-7-amido-4-methylcoumarin involves the coupling of the tripeptide Z-Leu-Leu-Glu with 7-amido-4-methylcoumarin. The process typically includes the following steps:
Protection of Amino Groups: The amino groups of the leucine and glutamic acid residues are protected using carbobenzoxy (Cbz) groups.
Coupling Reaction: The protected amino acids are sequentially coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: The Cbz groups are removed under hydrogenation conditions to yield the free peptide.
Attachment of 7-amido-4-methylcoumarin: The peptide is then coupled with 7-amido-4-methylcoumarin using similar peptide coupling reagents.
Industrial Production Methods: Industrial production of Z-Leu-Leu-Glu-7-amido-4-methylcoumarin follows the same synthetic route but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Z-Leu-Leu-Glu-7-amido-4-methylcoumarin primarily undergoes hydrolysis reactions catalyzed by proteasomal enzymes. The cleavage of the amide bond between the peptide and the 7-amido-4-methylcoumarin moiety results in the release of free 7-amino-4-methylcoumarin, which is fluorescent.
Common Reagents and Conditions:
Proteasomal Enzymes: The primary reagents are the proteasomal enzymes, specifically the caspase-like post-glutamate peptide hydrolase.
Buffer Solutions: The reactions are typically carried out in buffer solutions such as Tris-HCl at physiological pH.
Major Products: The major product formed from the hydrolysis of Z-Leu-Leu-Glu-7-amido-4-methylcoumarin is 7-amino-4-methylcoumarin, which exhibits fluorescence that can be detected and quantified .
Scientific Research Applications
Z-Leu-Leu-Glu-7-amido-4-methylcoumarin has a wide range of applications in scientific research:
Biochemistry: It is used to study the activity of proteasomes, which are crucial for protein degradation and regulation within cells.
Cell Biology: The compound is employed in assays to monitor proteasomal activity in cell lysates, aiding in the understanding of cellular processes such as the cell cycle and apoptosis.
Medicine: Research involving Z-Leu-Leu-Glu-7-amido-4-methylcoumarin contributes to the development of therapeutic strategies for diseases related to proteasomal dysfunction, such as cancer and neurodegenerative disorders.
Comparison with Similar Compounds
Suc-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin (Suc-LLVY-AMC): Another fluorogenic substrate used to measure chymotrypsin-like activity of the proteasome.
Z-Arg-Arg-7-amido-4-methylcoumarin (Z-ARR-AMC): Used to measure trypsin-like activity of the proteasome.
Uniqueness of Z-Leu-Leu-Glu-7-amido-4-methylcoumarin: Z-Leu-Leu-Glu-7-amido-4-methylcoumarin is unique in its specificity for the caspase-like post-glutamate peptide hydrolase activity of the proteasome. This specificity makes it an invaluable tool for studying this particular proteolytic activity, which is distinct from the chymotrypsin-like and trypsin-like activities measured by other substrates .
Properties
IUPAC Name |
(4S)-4-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44N4O9/c1-20(2)15-27(38-34(45)28(16-21(3)4)39-35(46)47-19-23-9-7-6-8-10-23)33(44)37-26(13-14-30(40)41)32(43)36-24-11-12-25-22(5)17-31(42)48-29(25)18-24/h6-12,17-18,20-21,26-28H,13-16,19H2,1-5H3,(H,36,43)(H,37,44)(H,38,45)(H,39,46)(H,40,41)/t26-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYHOBVZPWIGJM-KCHLEUMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of measuring PGPH activity in the context of proteasome research?
A1: The proteasome is a critical cellular complex responsible for degrading a wide range of proteins involved in various cellular processes. It possesses three main enzymatic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidylglutamyl peptide hydrolyzing (PGPH). Measuring the activity of each of these enzymatic activities, including PGPH, provides valuable insights into the overall functionality of the proteasome. This is particularly important when studying the effects of potential drug candidates, like proteasome inhibitors, as they can have varying effects on each of these activities. []
Q2: How is Z-Leu-Leu-Glu-AMC used to measure PGPH activity?
A2: this compound acts as a substrate for the PGPH activity of the proteasome. The "AMC" portion of the molecule is a fluorophore that is quenched when attached to the peptide. Upon cleavage by the PGPH activity of the proteasome, the AMC is released, resulting in an increase in fluorescence. This fluorescence increase is directly proportional to the PGPH activity, allowing for its quantification. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.